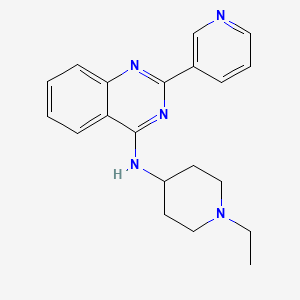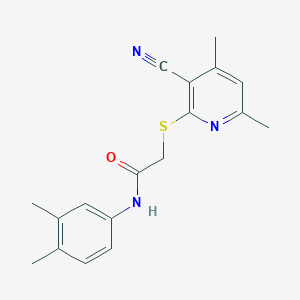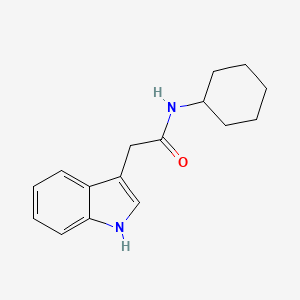
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde is a chemical compound that belongs to the class of aldehydes. It is also known as CPCA and is widely used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)cyclobutanecarbaldehyde is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has been found to have a neuroprotective effect and is being studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde has several advantages for lab experiments. It is readily available, and the synthesis method is simple and efficient. It has been found to have low toxicity and is relatively stable. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also sensitive to air and moisture, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the study of 1-(Cyclopropylmethyl)cyclobutanecarbaldehyde. It is being studied for its potential use in the development of new drugs and pharmaceuticals. It is also being studied for its potential use in the treatment of cancer, bacterial and fungal infections, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Conclusion:
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde is a chemical compound with unique properties that make it a valuable tool in scientific research. It has been found to have potent antitumor, antibacterial, and antifungal activity and is being studied for its potential use in the development of new drugs and pharmaceuticals. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(Cyclopropylmethyl)cyclobutanecarbaldehyde involves the reaction between cyclopropylmethylmagnesium bromide and cyclobutanone. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of the reaction is high, and the purity of the product is also excellent.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde is widely used in scientific research for its unique properties. It is used as a building block in the synthesis of various compounds. It is also used in the development of new drugs and pharmaceuticals. It has been found to exhibit potent antitumor activity and is being studied for its potential use in cancer treatment. It has also been found to have antibacterial and antifungal properties and is being studied for its potential use in the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-9(4-1-5-9)6-8-2-3-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQNLBQFBIPXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)cyclobutanecarbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)




![Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)

![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)

![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)
![1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7638372.png)

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)
